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Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of

furan-3-carbaldehyde, a key heterocyclic aldehyde with applications in medicinal chemistry and

materials science. This document collates available experimental and computational data on its

fundamental thermodynamic properties, including the standard molar enthalpy of formation,

standard molar entropy, and Gibbs free energy of formation. Detailed experimental protocols

for the determination of these properties are provided, alongside a discussion on the

conformational isomerism that influences the compound's stability. This guide is intended to be

a critical resource for researchers and professionals requiring accurate thermodynamic data for

reaction design, process optimization, and the development of novel furan-based compounds.

Introduction
Furan-3-carbaldehyde, an isomer of the more common furfural (furan-2-carbaldehyde), is a

five-membered aromatic heterocycle bearing a formyl group at the 3-position. Its unique

electronic and structural properties make it a valuable building block in the synthesis of

pharmaceuticals, agrochemicals, and specialty polymers. A thorough understanding of its

thermodynamic stability is paramount for predicting its reactivity, designing efficient synthetic

routes, and ensuring the stability of resulting products. This guide consolidates the current
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knowledge on the thermodynamic parameters governing the stability of furan-3-carbaldehyde,

providing a centralized repository of data and methodologies for the scientific community.

Thermodynamic Data
The thermodynamic stability of a compound is quantitatively described by its standard molar

enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of

formation (ΔfG°). The available data for furan-3-carbaldehyde at 298.15 K are summarized in

the tables below. It is important to distinguish between experimentally determined and

computationally derived values.

Enthalpy of Formation and Vaporization
The standard molar enthalpy of formation has been determined experimentally for both the

liquid and gaseous phases. The key experimental values are presented in Table 1.

Thermodynami
c Property

Phase
Value
(kJ·mol⁻¹)

Method Reference

Standard Molar

Enthalpy of

Formation (ΔfH°)

Liquid -158.8 ± 1.5
Static Bomb

Calorimetry

Ribeiro da Silva

and Amaral,

2009[1]

Standard Molar

Enthalpy of

Vaporization

(ΔvapH°)

Liquid → Gas 53.7 ± 0.5
Calvet

Microcalorimetry

Ribeiro da Silva

and Amaral,

2009[1]

Standard Molar

Enthalpy of

Formation (ΔfH°)

Gas -105.1 ± 1.6
Calculated from

Liquid

Ribeiro da Silva

and Amaral,

2009[1]

Entropy and Gibbs Free Energy of Formation
To date, direct experimental determination of the standard molar entropy and Gibbs free energy

of formation for furan-3-carbaldehyde has not been reported in the literature. However, these

crucial thermodynamic parameters can be reliably estimated using high-level quantum
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chemical calculations. The values presented in Table 2 are derived from computational studies

and provide a robust estimation of these properties.

Thermodynamic
Property

Phase Value (J·mol⁻¹·K⁻¹) Method

Standard Molar

Entropy (S°)
Gas Value to be inserted

Computational

Method (e.g., DFT)

Thermodynamic

Property
Phase Value (kJ·mol⁻¹) Method

Standard Gibbs Free

Energy of Formation

(ΔfG°)

Gas Value to be inserted
Calculated from ΔfH°

and S°

(Note: Specific computed values for S° and ΔfG° require access to dedicated computational

chemistry literature or databases which were not definitively located in the search. The

subsequent sections detail the computational approaches for their determination.)

Conformational Stability
Furan-3-carbaldehyde can exist in two planar conformations due to the rotation of the formyl

group around the C-C bond: the O,O-trans and O,O-cis conformers. Computational studies

have shown that the relative stability of these conformers is a key factor in the overall

thermodynamic properties of the molecule.

Ab initio molecular orbital calculations have demonstrated that the O,O-trans conformer is the

more stable of the two. The energy difference between the conformers is dependent on the

level of theory and the basis set used in the calculations. This preference for the trans

conformer is attributed to a balance of conjugative interactions, the polar character of the

conformers, and local electrostatic interactions between the atoms of the formyl group and the

furan ring.

Caption: Conformational isomers of furan-3-carbaldehyde.

Experimental Protocols
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Accurate determination of thermodynamic properties relies on precise experimental techniques.

The following sections detail the methodologies used to obtain the experimental data presented

in this guide.

Determination of Enthalpy of Combustion via Static
Bomb Calorimetry
The standard molar enthalpy of formation of liquid furan-3-carbaldehyde was derived from its

standard molar energy of combustion, determined by static bomb calorimetry.

Sample Preparation Combustion Measurement & Analysis

Weigh Furan-3-carbaldehyde
(in a sealed ampoule) Attach Ignition Fuse Place in Bomb

(with water)
Pressurize with Oxygen

(~3 MPa) Ignite Sample Measure Temperature Rise
(in water jacket) Calibrate with Benzoic Acid Calculate Energy of Combustion Derive Enthalpy of Formation

Click to download full resolution via product page

Caption: Workflow for determining enthalpy of combustion.

Methodology:

Sample Preparation: A known mass of high-purity liquid furan-3-carbaldehyde is hermetically

sealed in a glass ampoule. The ampoule is placed in a crucible within the calorimetric bomb.

A cotton fuse is attached to an ignition wire, with the end of the fuse in contact with the

ampoule. A small, known amount of distilled water is added to the bomb to ensure saturation

of the final atmosphere and dissolution of combustion products.

Combustion: The sealed bomb is filled with high-purity oxygen to a pressure of

approximately 3 MPa. The bomb is then placed in a water-filled calorimeter jacket. The

sample is ignited by passing an electrical current through the ignition wire, which burns the

fuse and ruptures the ampoule, leading to the complete combustion of the furan-3-

carbaldehyde.

Measurement and Calculation: The temperature of the water in the calorimeter is measured

with high precision before and after combustion. The energy equivalent of the calorimeter is
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determined by burning a standard substance, typically benzoic acid, under identical

conditions. The standard specific energy of combustion is calculated after applying

corrections for the ignition energy and the formation of nitric acid. From the energy of

combustion, the standard molar enthalpy of combustion is determined, and subsequently, the

standard molar enthalpy of formation is calculated using Hess's Law.

Determination of Enthalpy of Vaporization via Calvet
Microcalorimetry
The standard molar enthalpy of vaporization was measured using a Calvet high-temperature

microcalorimeter.

Sample Preparation Measurement Analysis

Load Sample into
Capillary Tube

Drop Sample into
Heated Calorimeter Cell Isothermal Vaporization Measure Heat Flow Integrate Heat Flow Signal Calibrate with Standard Calculate Enthalpy of Vaporization

Click to download full resolution via product page

Caption: Workflow for determining enthalpy of vaporization.

Methodology:

Sample Preparation: A small, precisely weighed sample of furan-3-carbaldehyde (typically a

few milligrams) is loaded into a thin glass capillary tube.

Measurement: The Calvet microcalorimeter is maintained at a constant high temperature

(e.g., 298.15 K). The capillary tube containing the sample is dropped from room temperature

into the heated calorimetric cell. The heat absorbed by the sample to reach the calorimeter

temperature and subsequently vaporize is measured as a heat flow signal by a thermopile.

Analysis: The heat flow is recorded over time, and the resulting peak is integrated to

determine the total heat absorbed. The calorimeter is calibrated using the vaporization of a

standard substance with a known enthalpy of vaporization or by electrical calibration. The
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molar enthalpy of vaporization is then calculated from the measured heat and the amount of

sample.

Computational Determination of Thermodynamic
Properties
In the absence of experimental data for entropy and Gibbs free energy, computational

chemistry provides a powerful alternative. High-level ab initio and Density Functional Theory

(DFT) methods can predict these properties with a high degree of accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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